Cas no 74148-46-2 ((3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione)
![(3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione structure](https://fr.kuujia.com/scimg/cas/74148-46-2x500.png)
74148-46-2 structure
Nom du produit:(3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione
Numéro CAS:74148-46-2
Le MF:C15H17N3O3
Mégawatts:287.313783407211
CID:570609
(3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione Propriétés chimiques et physiques
Nom et identifiant
-
- Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-1,5-dimethyl-8-methylene-, [1aS-(1aa,8aa,8ba)]- (9CI)
- 10-Des(carbamoyloxy)-9-dehydroporfiromycin
- Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-1,5-dimethyl-8-methylene-, [1aS-
- mitomycin G
- Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-6-amino-8a-methoxy-1,5-dimethyl-8-methylene-, (1aS-(1a-alpha,8a-alpha,8b-alpha))-
- 5-Amino-2a-methoxy-1,6-dimethyl-3-methylidene-1,1a,2,2a,3,8a-hexahydroazireno[2',3':4,5]pyrrolo[1,2-a]indole-4,7-dione
- (3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]tridec
- (3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione
-
- Piscine à noyau: 1S/C15H17N3O3/c1-6-10(16)13(20)9-7(2)15(21-4)5-8-14(17(8)3)18(15)11(9)12(6)19/h8,14H,2,5,16H2,1,3-4H3/t8-,14+,15-,17?/m0/s1
- La clé Inchi: NBOLRCKHHWQJJM-MNXXXQGXSA-N
- Sourire: O(C)[C@@]12C(=C)C3C(C(=C(C)C(C=3N1[C@@H]1[C@H](C2)N1C)=O)N)=O
- BRN: 5984149
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 1
- Complexité: 705
- Surface topologique des pôles: 75.6
- Le xlogp3: 0.2
(3R,5S,7S)-11-Amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione Littérature connexe
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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